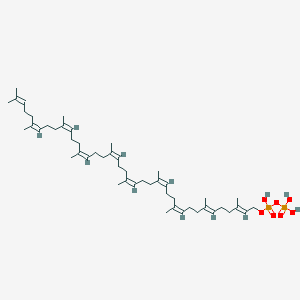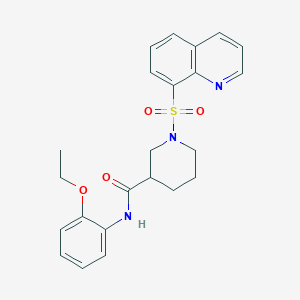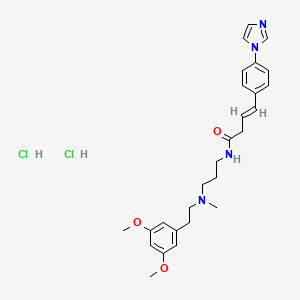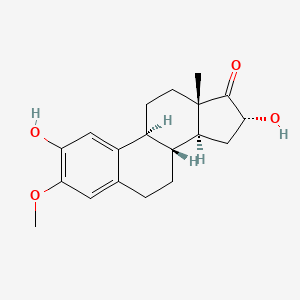
(2E,6E,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl trihydrogen diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ditrans,polycis-decaprenyl diphosphate is a decaprenyl diphosphate. It is a conjugate acid of a ditrans,polycis-decaprenyl diphosphate(3-).
Aplicaciones Científicas De Investigación
Role in Ubiquinone Biosynthesis
Di-trans, poly-cis-decaprenyl diphosphate (decaprenyl-PP) is crucial in the biosynthesis of ubiquinone, a vital component in cellular respiration and energy production. Okada et al. (1998) demonstrated that decaprenyl-PP synthase from Gluconobacter suboxydans plays a significant role in producing decaprenyl-PP, which is subsequently used for the side chain of ubiquinone-10 (Okada, Kainou, Tanaka, Nakagawa, Matsuda, & Kawamukai, 1998).
Enzymatic Properties and Reaction Mechanisms
Studies have explored the enzymatic properties and reaction mechanisms of prenyltransferases, which synthesize decaprenyl-PP. Lu, Liu, and Liang (2009) investigated different reaction mechanisms of cis- and trans-prenyltransferases, highlighting their varied approaches in utilizing the same substrates (Lu, Liu, & Liang, 2009).
Implications in Tuberculosis Treatment
Decaprenylphosphoryl-d-arabinose, synthesized from decaprenyl-PP, is a key lipid donor in mycobacterial d-arabinofuranosyl residues. Huang et al. (2005) identified the gene responsible for the first step in this synthesis, suggesting its potential as a target for tuberculosis drug development (Huang, Scherman, D’Haeze, Vereecke, Holsters, Crick, & McNeil, 2005).
Antibacterial and Antiviral Applications
The study of decaprenyl-PP synthase in Mycobacterium tuberculosis by Chan et al. (2014) showed potential for developing inhibitors that target cell wall biosynthesis and virulence, providing a basis for new anti-infective therapies (Chan, Feng, Ko, Huang, Hu, Zheng, Bogue, Nakano, Hoshino, Zhang, Lv, Liu, Crick, Liang, Wang, Oldfield, & Guo, 2014).
Potential in Antioxidant Research
Suzuki et al. (1997) analyzed the role of decaprenyl-PP synthase in fission yeast and suggested a potential role of ubiquinone, synthesized from decaprenyl-PP, as an antioxidant in yeast cells (Suzuki, Okada, Kamiya, Zhu, Nakagawa, Kawamukai, & Matsuda, 1997).
Propiedades
Fórmula molecular |
C50H84O7P2 |
|---|---|
Peso molecular |
859.1 g/mol |
Nombre IUPAC |
[(2E,6E,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C50H84O7P2/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-56-59(54,55)57-58(51,52)53/h21,23,25,27,29,31,33,35,37,39H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3,(H,54,55)(H2,51,52,53)/b42-23-,43-25-,44-27-,45-29-,46-31-,47-33-,48-35-,49-37+,50-39+ |
Clave InChI |
FSCYHDCTHRVSKN-GPLVPVLESA-N |
SMILES isomérico |
CC(=CCC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-hydroxy-2-methylbutanoate](/img/structure/B1237102.png)
![2-(2,4-dichlorophenoxy)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide](/img/structure/B1237105.png)
![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine](/img/structure/B1237106.png)





![(Z)-7-[2-[(E)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1237117.png)


![(3E)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride](/img/structure/B1237123.png)
